2-(3-Chlorophenoxy)quinoxaline
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Overview
Description
2-(3-Chlorophenoxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 3-chlorophenoxy group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The quinoxaline moiety is known for its biological activity and is a common scaffold in drug design.
Mechanism of Action
- The primary target of 2-(3-Chlorophenoxy)quinoxaline is the EphA3 tyrosine kinase . This kinase plays a crucial role in cell signaling, particularly in processes related to cell growth, differentiation, and migration .
- By inhibiting EphA3, the compound interferes with downstream signaling pathways, affecting gene expression and cellular responses .
- Notably, this compound downregulates genes involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)quinoxaline typically involves the condensation of 3-chlorophenol with quinoxaline derivatives. One common method is the reaction of 3-chlorophenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of 3-chlorophenol and 2-bromoquinoxaline under similar conditions. The choice of halogen on the quinoxaline ring can influence the reaction conditions and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoxaline ring or the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity. Quinoxaline derivatives have shown promise in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the chlorophenoxy group.
2-Phenoxyquinoxaline: Similar structure but with a phenoxy group instead of a chlorophenoxy group.
2-(4-Chlorophenoxy)quinoxaline: Similar structure but with the chlorophenoxy group at the 4-position.
Uniqueness
2-(3-Chlorophenoxy)quinoxaline is unique due to the specific positioning of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially improving its efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-(3-chlorophenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)18-14-9-16-12-6-1-2-7-13(12)17-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQRMWMDVDALIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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